2',3',5'-Tri-O-acetylguanosine

Catalog No.
S857462
CAS No.
6979-94-8
M.F
C16H19N5O8
M. Wt
409.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',3',5'-Tri-O-acetylguanosine

CAS Number

6979-94-8

Product Name

2',3',5'-Tri-O-acetylguanosine

IUPAC Name

[3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate

Molecular Formula

C16H19N5O8

Molecular Weight

409.35 g/mol

InChI

InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)

InChI Key

ULXDFYDZZFYGIY-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C

Synonyms

2’,3’,5’-Tri-O-acetylguanosine; Guanosine Triacetate; NSC 66387; Triacetylguanosine;

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC(=NC3=O)N)OC(=O)C)OC(=O)C

Specific Scientific Field: Nucleoside Chemistry

Summary:

2’,3’,5’-Tri-O-acetylguanosine: is a modified guanosine derivative with three acetyl groups attached to the hydroxyl groups at positions 2, 3, and 5. It is commonly used in nucleoside chemistry research.

Methods of Application:

Researchers employ several methods to study the properties and behavior of 2’,3’,5’-Tri-O-acetylguanosine:

Results and Outcomes:

2',3',5'-Tri-O-acetylguanosine is a modified nucleoside derivative of guanosine, where the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar are acetylated. This modification enhances its stability and solubility, making it a valuable compound in biochemical research and applications. The chemical structure consists of a guanine base attached to a ribose sugar, which is further modified by three acetyl groups.

, notably with reactive nitrogen species like peroxynitrite. Studies have shown that peroxynitrite can react with 2',3',5'-tri-O-acetylguanosine to form novel compounds, including nitroimidazole derivatives. This reaction pathway is significant in understanding the oxidative stress responses in biological systems and the potential formation of mutagenic compounds under pathological conditions .

Several methods exist for synthesizing 2',3',5'-tri-O-acetylguanosine, typically involving the acetylation of guanosine. Common synthetic approaches include:

  • Acetylation with Acetic Anhydride: Guanosine is treated with acetic anhydride in the presence of a base to yield 2',3',5'-tri-O-acetylguanosine.
  • Selective Protection: Using protecting groups selectively on hydroxyl groups before acetylation can enhance yields and purity.
  • Alternative Acetylating Agents: Other acetylating agents such as acetyl chloride can also be employed under controlled conditions.

These methods allow for efficient production of high-purity 2',3',5'-tri-O-acetylguanosine suitable for research applications .

2',3',5'-Tri-O-acetylguanosine has several applications in biochemical research:

  • Nucleotide Analog Studies: It serves as a model compound for studying nucleotide interactions and modifications.
  • RNA Synthesis: Used in synthesizing oligonucleotides for genetic research.
  • Drug Development: Investigated for potential therapeutic properties, particularly in antiviral and anticancer contexts.

Research has indicated that 2',3',5'-tri-O-acetylguanosine interacts with various biological molecules, including enzymes involved in nucleotide metabolism. Interaction studies often focus on how these modifications affect binding affinities and enzymatic activities. For instance, studies involving peroxynitrite highlight how oxidative stress can alter the compound's reactivity and lead to the formation of novel derivatives that may have different biological implications .

Several compounds share structural similarities with 2',3',5'-tri-O-acetylguanosine, including:

  • Adenosine: A nucleoside that lacks the acetyl modifications but shares similar biological roles.
  • Cytidine: Another nucleoside that can be modified similarly but has different base properties.
  • Uridine: Similar to cytidine but with a different base structure.

Comparison Table

CompoundStructureKey Differences
2',3',5'-Tri-O-acetylguanosineAcetylated guanosineThree acetyl groups at specific positions
AdenosineUnmodified nucleosideLacks acetyl groups; different base (adenine)
CytidineUnmodified nucleosideLacks acetyl groups; different base (cytosine)
UridineUnmodified nucleosideLacks acetyl groups; different base (uracil)

The uniqueness of 2',3',5'-tri-O-acetylguanosine lies in its specific modifications that enhance stability and solubility while maintaining the functional properties associated with guanosine.

Triacetylation Protocols and Protecting Group Strategies

The acetylation of guanosine’s hydroxyl groups at the 2', 3', and 5' positions is typically achieved using acetic anhydride (Ac₂O) under controlled conditions. A catalyst-free approach employing Ac₂O in acetic acid (AcOH) as a reusable solvent has emerged as a cost-effective method, yielding 2',3',5'-tri-O-acetylguanosine in 86–93% efficiency (Table 1). This protocol avoids traditional catalysts like DMAP (4-dimethylaminopyridine), which can contaminate products and complicate downstream reactions.

Alternative strategies involve selective protection of the guanine base. For instance, O⁶-tert-butyl and N²-bis(tert-butyloxycarbonyl) (Boc) groups are employed to shield reactive sites during phosphoramidite synthesis for RNA solid-phase assembly. These groups are acid-labile, enabling seamless deprotection post-oligonucleotide synthesis without damaging the sugar backbone.

Table 1: Comparison of Acetylation Methods for Guanosine

MethodCatalyst/SolventYield (%)Purity Considerations
Ac₂O/AcOH (reusable)None86–93No DMAP contamination
Ac₂O with DMAPDMAP in pyridine90–98Requires DMAP removal steps
Microwave-assistedAc₂O, 100°C95Risk of N-acetylation

Mitsunobu Reaction Applications for Functionalization

The Mitsunobu reaction facilitates O⁶-alkylation of 2',3',5'-tri-O-acetylguanosine, enabling the introduction of functional groups such as 2-(4-nitrophenyl)ethyl (NPE). However, challenges arise from triphenylphosphine oxide byproducts, necessitating chromatographic purification. Recent advancements use tert-butyl-based protecting groups to streamline synthesis. For example, O⁶-tert-butyl derivatives improve solubility and reduce side reactions during phosphoramidite preparation.

Fluorination and N²-Substitution Methodologies

Fluorination at the C8 position of the guanine base is achieved via diazotization with tert-butyl nitrite and HF/pyridine. This method avoids depurination, a common issue in aqueous fluorination. Electrochemical fluorination of guanosine tetraacetate yields 8-fluoroguanosine derivatives in 7.3% yield, though scalability remains a limitation.

N²-Substitution employs nucleophilic aromatic substitution (SₙAr) on 2-fluoro-2',3',5'-tri-O-acetylinosine. Primary and secondary amines displace the fluorine atom, generating N²-alkyl/aryl derivatives with 75–89% efficiency. For example, N²-benzylguanosine monophosphates exhibit translational inhibition in Ascaris suum, highlighting therapeutic potential.

Table 2: Fluorination and Substitution Outcomes

Reaction TypeReagents/ConditionsYield (%)Application
C8 Fluorinationt-BuONO, HF/pyridine65–78Radiolabeled tracer synthesis
N²-SubstitutionR-NH₂, DMF, 60°C75–89Antiparasitic drug development

Isotopic Labeling for Tracer Studies (¹³C,¹⁵N Derivatives)

Isotopic labeling integrates ¹³C and ¹⁵N atoms into guanosine for nuclear magnetic resonance (NMR) and mass spectrometry (MS). A ¹³C "tag" at C2 distinguishes ¹⁵N-labeled N1 and N2 atoms in RNA duplexes. Syntheses begin with [¹⁵N]-ammonium chloride or potassium cyanide, enabling cost-effective production of [1,NH₂-¹⁵N₂]-guanosine. Labeled derivatives are critical for studying cap-binding proteins in mRNA translation and viral replication mechanisms.

Peroxynitrite-Mediated Nitroimidazole Formation

Peroxynitrite (ONOO⁻), a potent biological oxidant, reacts with 2',3',5'-tri-O-acetylguanosine to yield structurally unique products. The primary reaction pathway involves the formation of 1-(2,3,5-tri-O-acetyl-β-D-erythro-pentofuranosyl)-5-guanidino-4-nitroimidazole (Figure 1A) [3]. This product arises from peroxynitrite-induced oxidation of the guanine base, followed by rearrangement and nitro group incorporation. The reaction mechanism begins with one-electron oxidation of guanine, generating a guanine radical cation (G⁺- ), which undergoes nucleophilic attack by peroxynitrite-derived species.

The nitroimidazole product is exceptionally stable across a wide pH range (1–13) and resists hydrolytic degradation, making it a potential biomarker for peroxynitrite-mediated DNA damage [3]. Secondary products include 2',3',5'-tri-O-acetyl-8-nitroguanosine (8-NO₂Guo) and 2-amino-5-[(2,3,5-tri-O-acetyl-β-D-erythro-pentofuranosyl)amino]-4H-imidazol-4-one (Iz), formed through competing oxidation pathways (Table 1) [3].

Table 1: Major products of peroxynitrite reaction with 2',3',5'-tri-O-acetylguanosine

ProductStructureDetection MethodYield (%)
5-Guanidino-4-nitroimidazoleImidazole with nitro and guanidino groupsUV/vis, ESI-MS, NMR35–40
8-Nitroguanosine derivativeC8-nitro substitution on guanineHPLC, UV spectroscopy20–25
Imidazolone (Iz)Fused imidazole-4-one ringMass spectrometry15–20

Radical-Driven Cross-Linking with Amino Acids (Lysine/Arginine)

The guanine radical cation (G⁺- ) generated during oxidation serves as a critical intermediate for cross-linking with protein residues. In the presence of lysine-containing peptides, the ε-amino group nucleophilically attacks the C8 position of G⁺- , forming Nε-(guanin-8-yl)-lysine adducts [5]. This reaction proceeds via a radical recombination mechanism, with rate constants dependent on local pH and redox potential. Arginine residues also participate in cross-linking through their guanidinium groups, though with lower efficiency compared to lysine [4].

Mechanistic insights:

  • Lysine cross-linking:
    • The reaction exhibits pH-dependent kinetics, favoring neutral to slightly acidic conditions (pH 6–7) [5].
    • Secondary oxidation of the initial adduct produces spiroimino-trilysine-dihydantoin diastereomers, characterized by CD spectroscopy and NMR [5].
  • Arginine cross-linking:
    • Aromatic glyoxal-based cross-linkers (ArGOs) selectively target arginine residues, forming stable conjugates with 2',3',5'-tri-O-acetylguanosine [4].
    • The spacer length of ArGOs (e.g., 29.4–37.7 Å) determines cross-linking efficiency, with longer linkers enabling broader protein surface coverage [4].

Table 2: Cross-linking efficiency of amino acids with oxidized 2',3',5'-tri-O-acetylguanosine

Amino AcidCross-LinkerReaction Time (min)Yield (%)Major Adduct
LysineNone (radical)30–6040–50Nε-(guanin-8-yl)-lysine
ArginineArGO210–2060–70Arginine-glyoxal-guanine

Oxidative Generation of Guanine Radicals and Lesion Profiles

Oxidative stress induces multiple guanine lesions in 2',3',5'-tri-O-acetylguanosine, with distinct mechanistic pathways:

  • 8-Nitroguanine formation:

    • The nitro group at C8 labilizes the glycosidic bond, increasing depurination rates by 3–5× compared to unmodified guanosine [1].
    • 8-Nitroguanine mispairs with adenine during DNA replication, causing G→T transversions [1] [6].
  • Imidazolone (Iz) lesions:

    • Formed via further oxidation of 8-nitroguanine intermediates, Iz derivatives exhibit strong absorption at 310 nm, enabling UV-based detection [3].
  • Competing pathways:

    • Under high peroxynitrite flux, 8-nitroguanine undergoes secondary oxidation to 5-guanidinohydantoin, a mutagenic lesion with a characteristic mass shift of +16 Da [3] [6].

Lesion distribution analysis:

  • Relative abundance: 8-NO₂Guo (45%) > Iz (30%) > 5-guanidino-4-nitroimidazole (25%) [3].
  • Repair kinetics: 8-Nitroguanine is repaired 50% slower than 8-oxoguanine by base excision repair enzymes [1].

Role in Antiviral Drug Development (RNA Virus Targets)

The compound 2',3',5'-Tri-O-acetylguanosine serves as a crucial building block in the development of antiviral therapeutics, particularly those targeting RNA viruses. Research has demonstrated that this modified nucleoside analog functions through multiple mechanisms to inhibit viral replication [1] [2].

Mechanism of Action Against RNA Viruses

Modified guanosine derivatives, including 2',3',5'-Tri-O-acetylguanosine, target viral RNA-dependent RNA polymerases through competitive inhibition of natural nucleoside incorporation [3]. These compounds undergo metabolic activation to their active triphosphate forms, which are then recognized by viral polymerases as substrates. Upon incorporation into the growing RNA chain, they cause chain termination or introduce lethal mutations that prevent successful viral replication [3].

The acetyled guanosine analog demonstrates particular efficacy against RNA viruses by exploiting the high error rate and rapid replication cycle characteristic of these pathogens. Studies have shown that nucleoside analogs can achieve antiviral effects through delayed chain termination, where the incorporated analog allows for limited extension before causing polymerase stalling [3].

Specific Viral Targets

Research has identified several RNA virus families as primary targets for 2',3',5'-Tri-O-acetylguanosine-based therapeutics. Hepatitis B virus replication can be inhibited through the incorporation of modified guanosine analogs, which interfere with the viral polymerase's ability to synthesize functional genomic RNA [4]. Similarly, hepatitis C virus shows susceptibility to nucleoside analogs that target the viral RNA-dependent RNA polymerase [5].

Influenza virus represents another significant target, where modified guanosine derivatives can disrupt viral RNA synthesis by competing with natural guanosine triphosphate for incorporation into viral transcripts [5]. The compound's effectiveness against these RNA viruses stems from its ability to mimic natural substrates while introducing structural modifications that prevent proper polymerase function.

Development of Antiviral Therapeutics

The pharmaceutical development of 2',3',5'-Tri-O-acetylguanosine-based antivirals involves creating prodrug forms that enhance bioavailability and cellular uptake [1]. These prodrugs are designed with protective groups that are removed through metabolic processes, releasing the active nucleoside analog within infected cells.

Current research focuses on optimizing the structure-activity relationships of acetyled guanosine derivatives to improve their selectivity for viral polymerases over cellular enzymes [6]. Studies have demonstrated that specific modifications to the sugar moiety can enhance antiviral potency while reducing cytotoxicity to host cells.

Utility in RNA-Based Therapeutics and Gene Delivery Systems

The application of 2',3',5'-Tri-O-acetylguanosine in RNA-based therapeutics represents a rapidly expanding field with significant clinical potential. This compound contributes to the development of therapeutic RNA molecules and delivery systems that can modulate gene expression for therapeutic purposes [7] [8].

Enhancement of RNA Stability

Modified guanosine derivatives play a crucial role in improving the stability of therapeutic RNA molecules. The acetyl groups in 2',3',5'-Tri-O-acetylguanosine provide protection against nuclease degradation, significantly extending the half-life of RNA therapeutics in biological systems [9] [10]. Research has shown that sugar modifications can dramatically affect RNA quadruplex stability, with properly positioned modifications increasing thermal stability by up to 3.2 degrees Celsius [9].

The compound's ability to enhance RNA stability makes it particularly valuable for messenger RNA therapeutics, where prolonged expression is desired. Studies demonstrate that modified guanosine analogs can improve translation efficiency while maintaining the structural integrity of the RNA molecule [11].

Gene Delivery System Applications

2',3',5'-Tri-O-acetylguanosine serves as a key component in advanced gene delivery systems, particularly those based on supramolecular assemblies. Guanosine-derived hydrogels utilizing modified nucleosides have been developed for controlled drug release applications [12] [13]. These systems exploit the self-assembly properties of guanosine derivatives to create responsive delivery vehicles that can release therapeutic agents in response to specific stimuli.

The compound's incorporation into lipid nanoparticles and other delivery vectors enhances the stability and cellular uptake of RNA therapeutics [14] [15]. Research has demonstrated that nucleoside modifications can improve the pharmacokinetic properties of RNA-based drugs, leading to more efficient tissue distribution and cellular internalization.

Therapeutic RNA Production

The utility of 2',3',5'-Tri-O-acetylguanosine extends to the production of therapeutic RNA molecules with enhanced properties. Modified nucleosides are incorporated during in vitro transcription to produce RNA therapeutics with improved stability, reduced immunogenicity, and enhanced functionality [8] [16].

Clinical applications include the development of modified small interfering RNAs and antisense oligonucleotides that benefit from the protective effects of acetyled guanosine incorporation [17]. These therapeutics show promise for treating various diseases, including cancer, genetic disorders, and viral infections.

Diagnostic Probe Synthesis for Nucleoside Metabolites

The development of diagnostic probes based on 2',3',5'-Tri-O-acetylguanosine represents an important application in analytical biochemistry and clinical diagnostics. These probes enable the detection and quantification of nucleoside metabolites associated with various disease states and metabolic processes [18] [19].

Fluorescent Probe Development

Modified guanosine derivatives serve as excellent platforms for developing fluorescent diagnostic probes. The compound 2',3',5'-Tri-O-acetylguanosine can be further modified with fluorescent groups to create sensitive detection systems for nucleoside metabolites [20] [21]. These probes exploit the specific binding properties of guanosine analogs to achieve high selectivity for target molecules.

Research has demonstrated the synthesis of fluorescent guanosine analogs that can detect mutagens and carcinogens through formation of specific adducts [21]. These detection systems offer high sensitivity and can be analyzed using high-performance liquid chromatography with fluorescence detection.

Biomarker Applications

The compound plays a significant role in biomarker research, particularly for oxidative stress assessment. Modified guanosine derivatives can serve as probes for detecting oxidized nucleoside metabolites that indicate cellular damage and disease states [19] [22]. Studies have shown that guanosine triphosphate pools can be monitored using specialized analytical methods to assess oxidative stress independently of DNA damage.

Applications include the development of assays for detecting 8-oxoguanosine and other oxidized metabolites in biological samples [19]. These biomarkers provide valuable information about disease progression and treatment efficacy in various clinical contexts.

Analytical Method Development

2',3',5'-Tri-O-acetylguanosine serves as a standard and reference compound in the development of analytical methods for nucleoside analysis. The compound's well-characterized properties make it valuable for method validation and quality control in pharmaceutical and diagnostic applications [23].

High-performance liquid chromatography methods utilizing modified guanosine derivatives have been developed for the analysis of nucleoside metabolites in complex biological matrices [23]. These methods provide the sensitivity and specificity required for clinical diagnostic applications and pharmaceutical quality control.

Application CategorySpecific ApplicationMechanismResearch Status
RNA Virus TargetsHepatitis B Virus InhibitionRNA polymerase inhibition via nucleoside analog incorporationPreclinical Development
RNA Virus TargetsHepatitis C Virus InhibitionChain termination during viral replicationPreclinical Development
RNA Virus TargetsInfluenza Virus InhibitionCompetitive inhibition of natural nucleoside incorporationPreclinical Development
RNA TherapeuticsmRNA Stability EnhancementProtection of RNA from degradation through chemical modificationResearch Phase
RNA TherapeuticsGene Delivery Vector ComponentEnhanced cellular uptake and delivery efficiencyResearch Phase
RNA TherapeuticsRNA-Based Therapeutic ProductionImproved stability and efficacy of RNA moleculesClinical Investigation
Diagnostic ProbesNucleoside Metabolite DetectionSelective binding to target nucleoside metabolitesAnalytical Method Development
Diagnostic ProbesOxidative Stress BiomarkerDetection of guanosine oxidation productsBiomarker Research
Diagnostic ProbesFluorescent Probe SynthesisFluorescent labeling for analytical detectionDiagnostic Tool Development
Research AreaKey FindingStudy TypeClinical Relevance
Antiviral Drug DevelopmentNucleoside analogs target viral RNA polymerases through competitive inhibitionMechanistic StudyHigh - Direct therapeutic application
Antiviral Drug DevelopmentModified guanosine derivatives show enhanced antiviral activityComparative AnalysisHigh - Drug development potential
RNA StabilitySugar modifications affect RNA quadruplex stability and structureStructural AnalysisMedium - Therapeutic RNA design
RNA StabilityChemical modifications improve mRNA stability and translation efficiencyFunctional StudyHigh - mRNA therapeutic development
Gene DeliveryGuanosine-based hydrogels provide controlled drug release systemsMaterial ScienceMedium - Targeted delivery systems
Gene DeliveryModified nucleosides enhance cellular uptake and deliveryDelivery SystemHigh - Gene therapy applications
Diagnostic ApplicationsFluorescent guanosine analogs enable sensitive detection methodsAnalytical MethodMedium - Diagnostic tool development
Diagnostic ApplicationsNucleoside metabolites serve as biomarkers for cellular processesBiomarker ResearchMedium - Disease monitoring
Study FocusKey CompoundsPrimary OutcomeApplication Domain
RNA Polymerase InhibitionRemdesivir, Sofosbuvir, MolnupiravirViral replication inhibitionAntiviral Therapeutics
Nucleoside Analog MechanismsAcyclovir, Ganciclovir, PenciclovirHerpesvirus treatment efficacyAntiviral Therapeutics
RNA Stability EnhancementLNA-guanosine, 2′F-RNA-guanosineImproved RNA stabilityRNA Therapeutics
Delivery System DevelopmentGuanosine hydrogels, GalNAc conjugatesEnhanced cellular deliveryGene Delivery
Diagnostic Probe DesignFluorescent guanosine analogsSensitive detection methodsDiagnostic Technology
Biomarker ApplicationsOxidized guanosine metabolitesDisease state monitoringClinical Diagnostics

XLogP3

-0.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

409.12336258 g/mol

Monoisotopic Mass

409.12336258 g/mol

Heavy Atom Count

29

Dates

Last modified: 09-14-2023

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